molecular formula C18H29Cl3N6O2 B8247905 Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride

Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride

Cat. No.: B8247905
M. Wt: 467.8 g/mol
InChI Key: JXRBYIWBTYCILD-UHFFFAOYSA-N
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Description

Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride is a compound that features a piperidine and dihydropyrimidinone moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry, being present in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of piperidine derivatives followed by their reaction with dihydropyrimidinone precursors .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(1-(piperidin-4-yl)-1,2-dihydropyrimidin-2-one) trihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Properties

IUPAC Name

1-piperidin-4-ylpyrimidin-2-one;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13N3O.3ClH/c2*13-9-11-4-1-7-12(9)8-2-5-10-6-3-8;;;/h2*1,4,7-8,10H,2-3,5-6H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRBYIWBTYCILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=NC2=O.C1CNCCC1N2C=CC=NC2=O.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl3N6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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